molecular formula C10H16ClN3O5S B14017601 5-Aminomethyl-2-thiouridine hydrochloride

5-Aminomethyl-2-thiouridine hydrochloride

Cat. No.: B14017601
M. Wt: 325.77 g/mol
InChI Key: TVJIZGUHQMJBKL-OYUVGMAPSA-N
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Description

5-Aminomethyl-2-thiouridine hydrochloride is a modified nucleoside derivative that plays a significant role in the modification of transfer RNA (tRNA). This compound is known for its involvement in the post-transcriptional modification of tRNA, which is crucial for the accurate decoding of genetic information during protein synthesis. The modification at the 34th position of tRNA, where this compound is often found, influences the decoding properties and ensures the proper translation of the genetic code.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-2-thiouridine hydrochloride involves several steps, starting from the basic uridine structure The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-2-thiouridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the thiol group or the aminomethyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield modified aminomethyl derivatives.

Scientific Research Applications

5-Aminomethyl-2-thiouridine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.

    Biology: Plays a crucial role in the study of tRNA modifications and their impact on protein synthesis.

    Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses like HIV.

    Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Aminomethyl-2-thiouridine hydrochloride involves its incorporation into tRNA at the 34th position, where it influences the decoding properties during translation. The compound interacts with the anticodon loop of tRNA, enhancing its ability to base pair with the codon on messenger RNA (mRNA). This modification ensures accurate and efficient translation of the genetic code, which is essential for proper protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Methyluridine: Another modified nucleoside found in tRNA, involved in similar post-transcriptional modifications.

    5-Carboxymethylaminomethyl-2-thiouridine: A derivative with a carboxymethylaminomethyl group at the 5th position, also involved in tRNA modifications.

Uniqueness

5-Aminomethyl-2-thiouridine hydrochloride is unique due to its specific aminomethyl and thiol modifications, which confer distinct properties to the tRNA molecule. These modifications enhance the stability and decoding accuracy of tRNA, making it a valuable compound for studying the molecular mechanisms of translation and developing therapeutic agents.

Properties

Molecular Formula

C10H16ClN3O5S

Molecular Weight

325.77 g/mol

IUPAC Name

5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one;hydrochloride

InChI

InChI=1S/C10H15N3O5S.ClH/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9;/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19);1H/t5-,6-,7-,9-;/m1./s1

InChI Key

TVJIZGUHQMJBKL-OYUVGMAPSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN.Cl

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN.Cl

Origin of Product

United States

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